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Introduction

Accurate assessment of bacterial viability is crucial in various fields, including microbiology,
environmental science, and drug development. 5-Carboxyfluorescein diacetate acetoxymethyl
ester (CFDA-AM) is a reliable fluorescent probe for determining bacterial viability based on
enzymatic activity. This non-fluorescent, cell-permeant compound diffuses across the bacterial
cell membrane. In viable cells, intracellular esterases cleave the acetoxymethyl and diacetate
groups, converting CFDA-AM into the highly fluorescent 5-carboxyfluorescein (5-CF).[1][2] The
negatively charged 5-CF is retained within cells that have an intact membrane, allowing for the
identification and quantification of live bacteria.[1][2] This method provides a rapid and sensitive
measure of metabolic activity, a key indicator of cell viability.[3]

These application notes provide detailed protocols for using CFDA-AM for bacterial viability
testing with both fluorescence microscopy and flow cytometry.

Mechanism of Action

The functionality of CFDA-AM as a viability probe relies on two key cellular characteristics:
enzymatic activity and membrane integrity.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b049534?utm_src=pdf-interest
https://www.benchchem.com/product/b049534?utm_src=pdf-body
https://www.benchchem.com/product/b049534?utm_src=pdf-body
https://iwaponline.com/jwh/article/20/8/1188/90082/CFDA-AM-staining-to-assess-the-metabolic-activity
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-are-the-principles-of-5-cfda-am-assay
https://iwaponline.com/jwh/article/20/8/1188/90082/CFDA-AM-staining-to-assess-the-metabolic-activity
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-are-the-principles-of-5-cfda-am-assay
https://wyeastlab.com/resource/quantifying-vitality-with-cfda-am-fluorescent-stain/
https://www.benchchem.com/product/b049534?utm_src=pdf-body
https://www.benchchem.com/product/b049534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

CFDA-AM 5-CF Leaks Out

Bacterial Cell
Cytoplasm
Extracellular Space
CFDA-AM \ Passive Diffusion
QNon-fluorescent, CeII-permeanty CFDA-AM Cleavage
5-Carboxyfluorescein (5-CF)

(Fluorescent, Membrane-impermeant)

Intracellular
Esterases

Cell Membrane\}

’

i

i

1

1

1

1

I

\
\

Click to download full resolution via product page

Caption: Mechanism of CFDA-AM in viable and non-viable bacterial cells.

Data Presentation

The following tables summarize key quantitative data for the application of CFDA-AM in
bacterial viability assays.

Table 1: Recommended Staining Parameters for CFDA-AM
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Fluorescence

Parameter Flow Cytometry . Reference
Microscopy
Bacterial
) 108 cells/mL 108 - 10° cells/mL [41[5]16]
Concentration
CFDA-AM Solution
Volume (per 1 mL cell 5uL 15 L [415]
suspension)
Incubation
37°C 37°C [4][5]16]
Temperature
5 minutes (can be 5 minutes (can be
Incubation Time increased if staining is  increased if staining is  [4][5][6]

insufficient)

insufficient)

Table 2: Comparison of Live/Dead Staining Ratios with Different Fluorescent Dyes

A study on initial oral biofilm provided a comparison of different dual-staining methods for

bacterial viability. The percentages of viable and non-viable (avital) cells are presented below.

Stainin

. < . % Viable Cells % Avital Cells Reference
Combination
CFDA/Sytox red ~60% ~40% [71I8][9][10]
Syto 9/PI (BacLight®)  45% 55% [718119][10]
Calcein AM/Sytox red 52% 48% [71181[9]1[10]
FDA/Sytox red ~60% ~40% [7118119]1[10]
FDA/PI 34% 66% [71[81[91[10]

Experimental Protocols

Protocol 1: Bacterial Viability Assessment by

Fluorescence Microscopy

© 2025 BenchChem. All rights reserved.

3/11 Tech Support


https://www.dojindo.com/products/BS03/
https://www.dojindo.com/manual/BS03/
https://www.interchim.fr/ft/B/BE8261.pdf
https://www.dojindo.com/products/BS03/
https://www.dojindo.com/manual/BS03/
https://www.dojindo.com/products/BS03/
https://www.dojindo.com/manual/BS03/
https://www.interchim.fr/ft/B/BE8261.pdf
https://www.dojindo.com/products/BS03/
https://www.dojindo.com/manual/BS03/
https://www.interchim.fr/ft/B/BE8261.pdf
https://pubmed.ncbi.nlm.nih.gov/22821430/
https://scispace.com/pdf/comparison-of-different-live-dead-stainings-for-detection-1hgcjgoedo.pdf
https://www.zora.uzh.ch/entities/publication/389ebd10-1f66-46af-86e9-043aefd8518a
https://www.researchgate.net/publication/229437408_Comparison_of_different_livedead_stainings_for_detection_and_quantification_of_adherent_microorganisms_in_the_initial_oral_biofilm
https://pubmed.ncbi.nlm.nih.gov/22821430/
https://scispace.com/pdf/comparison-of-different-live-dead-stainings-for-detection-1hgcjgoedo.pdf
https://www.zora.uzh.ch/entities/publication/389ebd10-1f66-46af-86e9-043aefd8518a
https://www.researchgate.net/publication/229437408_Comparison_of_different_livedead_stainings_for_detection_and_quantification_of_adherent_microorganisms_in_the_initial_oral_biofilm
https://pubmed.ncbi.nlm.nih.gov/22821430/
https://scispace.com/pdf/comparison-of-different-live-dead-stainings-for-detection-1hgcjgoedo.pdf
https://www.zora.uzh.ch/entities/publication/389ebd10-1f66-46af-86e9-043aefd8518a
https://www.researchgate.net/publication/229437408_Comparison_of_different_livedead_stainings_for_detection_and_quantification_of_adherent_microorganisms_in_the_initial_oral_biofilm
https://pubmed.ncbi.nlm.nih.gov/22821430/
https://scispace.com/pdf/comparison-of-different-live-dead-stainings-for-detection-1hgcjgoedo.pdf
https://www.zora.uzh.ch/entities/publication/389ebd10-1f66-46af-86e9-043aefd8518a
https://www.researchgate.net/publication/229437408_Comparison_of_different_livedead_stainings_for_detection_and_quantification_of_adherent_microorganisms_in_the_initial_oral_biofilm
https://pubmed.ncbi.nlm.nih.gov/22821430/
https://scispace.com/pdf/comparison-of-different-live-dead-stainings-for-detection-1hgcjgoedo.pdf
https://www.zora.uzh.ch/entities/publication/389ebd10-1f66-46af-86e9-043aefd8518a
https://www.researchgate.net/publication/229437408_Comparison_of_different_livedead_stainings_for_detection_and_quantification_of_adherent_microorganisms_in_the_initial_oral_biofilm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

This protocol outlines the steps for staining bacteria with CFDA-AM for visualization with an
epifluorescence microscope.

Prepare Bacterial Suspension
(108-10° cells/mL in appropriate buffer)

:

Add 15 pL CFDA-AM Solution
(per 1 mL suspension)

Incubate at 37°C for 5 min
(Protect from light)

:

Optional: Wash cells by centrifugation
and resuspend in buffer

:

Mount a small volume of suspension
on a microscope slide

:

Visualize under Epifluorescence Microscope
(Blue excitation, Green emission)

Click to download full resolution via product page
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Caption: Experimental workflow for bacterial viability staining with CFDA-AM for fluorescence

microscopy.

Materials:

Bacterial culture

Phosphate-buffered saline (PBS) or other appropriate buffer. For Gram-negative bacteria, a
buffer containing 0.1 M phosphate buffer, 0.9 M NaCl, and 0.5 mM EDTA at pH 8.5 is
recommended to improve dye penetration.[4]

CFDA-AM solution (e.g., 1 mg/mL in DMSO)
Microcentrifuge tubes

Pipettes and tips

Incubator at 37°C

Fluorescence microscope with appropriate filter sets (Excitation: ~490 nm, Emission: ~520
nm)

Microscope slides and coverslips

Procedure:

Prepare Bacterial Suspension: Harvest bacteria and wash them with an appropriate buffer.
Resuspend the bacterial pellet in the buffer to a final concentration of 108-10° cells/mL.[4][5]

[6]

Staining: To 1 mL of the bacterial suspension, add 15 pL of the CFDA-AM stock solution.[4]
[5] Mix gently by vortexing.

Incubation: Incubate the suspension at 37°C for 5 minutes in the dark.[4][5][6] If the
fluorescence intensity is low, the incubation time can be extended.[4][5]

Optional Wash: Centrifuge the stained cell suspension to pellet the bacteria. Discard the
supernatant and resuspend the pellet in fresh buffer to reduce background fluorescence.
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 Visualization: Place a small drop of the stained bacterial suspension onto a microscope slide
and cover with a coverslip. Observe the sample using a fluorescence microscope with a blue
excitation filter. Viable cells will exhibit bright green fluorescence.

Protocol 2: Bacterial Viability Assessment by Flow
Cytometry

This protocol details the use of CFDA-AM for quantitative analysis of bacterial viability using a
flow cytometer. For a more comprehensive analysis, co-staining with a dead cell stain like
Propidium lodide (PI) is recommended.
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Prepare Bacterial Suspension
(108 cells/mL in appropriate buffer)

Add 5 pL CFDA-AM Solution
(per 1 mL suspension)
Incubate at 37°C for 5 min
(Protect from light)

:

(Optional: Add Propidium lodide (PID

:

Incubate at room temperature for 5 min
(Protect from light)

:

Analyze by Flow Cytometry
(488 nm laser, green and red emission channels)

Click to download full resolution via product page

Caption: Experimental workflow for bacterial viability staining with CFDA-AM (and optional PI)
for flow cytometry.

Materials:
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» Bacterial culture

o PBS or other appropriate buffer (see Protocol 1 for Gram-negative bacteria)
o CFDA-AM solution (e.g., 1 mg/mL in DMSO)

o Propidium lodide (PI) solution (optional, for dual staining)

e Flow cytometry tubes

e Pipettes and tips

 Incubator at 37°C

o Flow cytometer with a 488 nm laser and appropriate detectors for green (e.g., FITC channel)
and red (e.g., PE-Texas Red or PerCP channel for PI) fluorescence.

Procedure:

» Prepare Bacterial Suspension: Prepare a bacterial suspension at a concentration of
approximately 10 cells/mL in a suitable buffer.[4][5][6]

o CFDA-AM Staining: To 1 mL of the bacterial suspension in a flow cytometry tube, add 5 pL of
the CFDA-AM stock solution.[4][5] Mix gently.

e Incubation: Incubate the suspension at 37°C for 5 minutes in the dark.[4][5][6]

e Propidium lodide Staining (Optional): For dual staining, add PI to the cell suspension at the
manufacturer's recommended concentration. Incubate at room temperature for 5-15 minutes
in the dark.[11]

» Analysis: Analyze the stained samples on a flow cytometer using a 488 nm excitation laser.
Collect green fluorescence from CFDA-AM in the FITC channel and red fluorescence from
Pl in the appropriate red channel. Gate on the bacterial population based on forward and
side scatter to exclude debris. Viable cells will be CFDA-AM positive and Pl negative, while
dead or membrane-compromised cells will be PI positive.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b049534?utm_src=pdf-body
https://www.dojindo.com/products/BS03/
https://www.dojindo.com/manual/BS03/
https://www.interchim.fr/ft/B/BE8261.pdf
https://www.benchchem.com/product/b049534?utm_src=pdf-body
https://www.benchchem.com/product/b049534?utm_src=pdf-body
https://www.dojindo.com/products/BS03/
https://www.dojindo.com/manual/BS03/
https://www.dojindo.com/products/BS03/
https://www.dojindo.com/manual/BS03/
https://www.interchim.fr/ft/B/BE8261.pdf
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/viability-staining-flow-cytometry.html
https://www.benchchem.com/product/b049534?utm_src=pdf-body
https://www.benchchem.com/product/b049534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Troubleshooting

e Low Fluorescence Intensity in Gram-Negative Bacteria: The outer membrane of Gram-
negative bacteria can impede the entry of CFDA-AM. Using a buffer containing EDTA can
help to permeabilize the outer membrane and improve staining efficiency.[4]

» High Background Fluorescence: If high background fluorescence is observed, especially in
microscopy, a washing step after incubation can help to remove excess unbound dye.

e Fading of Fluorescence: The fluorescent product, 5-CF, can be susceptible to
photobleaching. Minimize exposure of stained samples to light before and during analysis.

« Distinguishing Live from Stressed Cells: When used in combination with a membrane
integrity dye like PI, CFDA-AM can help differentiate between viable (metabolically active,
intact membrane), stressed/injured (metabolically active, compromised membrane), and
dead (metabolically inactive, compromised membrane) bacterial populations.[12]

Conclusion

CFDA-AM is a versatile and effective tool for assessing bacterial viability. The protocols
provided here offer a starting point for researchers, and optimization of parameters such as dye
concentration and incubation time may be necessary for specific bacterial strains and
experimental conditions. When combined with other fluorescent probes and analyzed using
techniques like flow cytometry, CFDA-AM can provide detailed insights into the physiological
state of bacterial populations, which is invaluable for research and development in various
scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Bacterial Viability
Testing Using CFDA-AM]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049534#using-cfda-am-for-bacterial-viability-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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